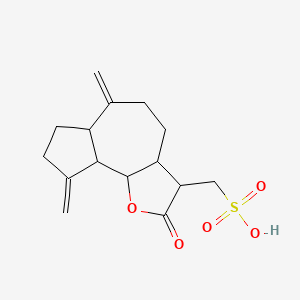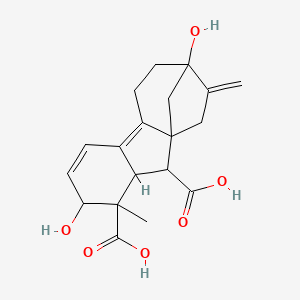
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves several steps. One common method includes the oxidation of gibberellin precursors using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as acetone or methanol and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria that naturally produce gibberellins. The fermentation broth is then extracted and purified to obtain the desired compound .
化学反応の分析
Types of Reactions
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to produce different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various gibberellin derivatives that have different biological activities and applications .
科学的研究の応用
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other gibberellins and related compounds.
Biology: The compound is studied for its role in plant growth regulation and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Industry: It is used in agriculture to promote plant growth and increase crop yields.
作用機序
The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves its interaction with specific receptors in plant cells. These interactions trigger a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound primarily targets pathways related to cell elongation and division .
類似化合物との比較
Similar Compounds
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Uniqueness
What sets 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid apart from other gibberellins is its unique structure, which confers specific biological activities. Its ability to promote stem elongation and seed germination is particularly notable .
特性
分子式 |
C19H22O6 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24) |
InChIキー |
JAHZEMKSAYRHSW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
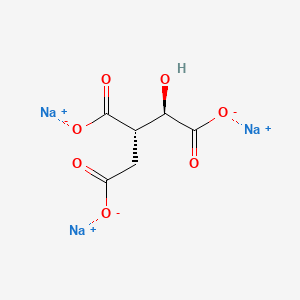
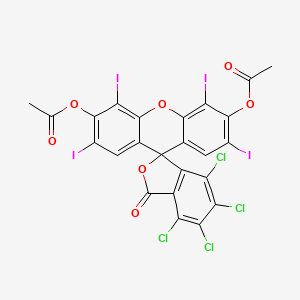
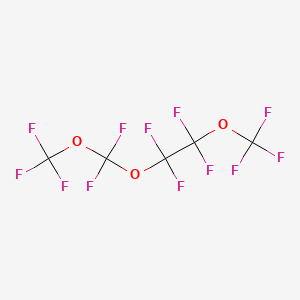

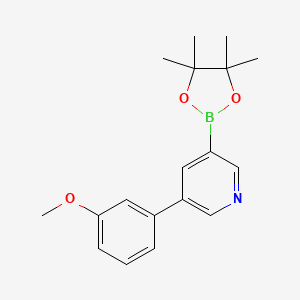
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)

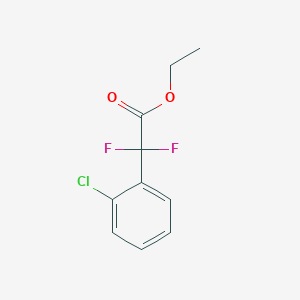
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
